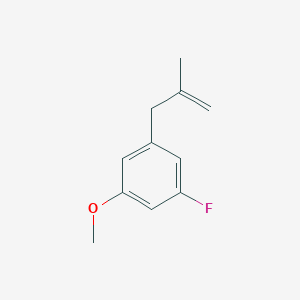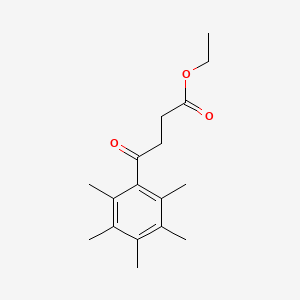![molecular formula C11H10ClF3 B3314825 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 951889-54-6](/img/structure/B3314825.png)
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene
Vue d'ensemble
Description
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a butene chain
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target themitochondrial complex III , which plays a crucial role in the electron transport chain and ATP production.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughelectrostatic interactions influenced by the trifluoromethyl group .
Biochemical Pathways
If it targets the mitochondrial complex iii as suggested, it could potentially affect theelectron transport chain and disrupt ATP production, leading to downstream effects on cellular energy metabolism .
Result of Action
If it acts on the mitochondrial complex III, it could potentially lead to a decrease in ATP production, affecting cellular energy metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of 2-chloro-4-fluoromethylbenzene with appropriate reagents to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene is unique due to its combination of a chloro group, a trifluoromethyl group, and a butene chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVXGCOMAVZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)

![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)

![2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314811.png)

![2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314837.png)
![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)
